Cas no 73548-12-6 (4-(Phenylacetyl)aminobenzoic Acid)

4-(Phenylacetyl)aminobenzoic Acid is a benzoic acid derivative featuring a phenylacetyl amino substituent at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the preparation of more complex molecules. Its aromatic and carboxylic acid functionalities enable further derivatization, making it useful in the development of bioactive compounds or specialty chemicals. The phenylacetyl group enhances lipophilicity, which can be advantageous in modulating physicochemical properties. The product is typically characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications.
4-(Phenylacetyl)aminobenzoic Acid structure
73548-12-6 structure
Product Name:4-(Phenylacetyl)aminobenzoic Acid
CAS No:73548-12-6
MF:C15H13NO3
MW:255.268624067307
MDL:MFCD00056706
CID:552850
PubChem ID:785682
Update Time:2025-11-02

4-(Phenylacetyl)aminobenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-[(2-phenylacetyl)amino]-
    • 4-[(Phenylacetyl)amino]benzoic acid
    • 4-Phenylacetylamino-benzoic acid
    • Cambridge id 5128638
    • HMS2431E08
    • CHEMBL83456
    • SR-01000202464-1
    • N-PHENYLACETYL-P-AMINOBENZOIC ACID)
    • 1-[5-Chloro-2-(2,4-dichlorophenoxy-13C6)phenyl]ethanone
    • 4-(2-phenylacetamido)benzoicacid
    • CBDivE_013121
    • 73548-12-6
    • MLS000053078
    • VS-03824
    • Oprea1_051533
    • 4-[(2-phenylacetyl)amino]benzoic acid
    • AKOS000104625
    • SR-01000202464
    • MFCD00056706
    • SMR000069346
    • SCHEMBL7097847
    • 4-(2-phenylacetamido)benzoic acid
    • ALBB-014627
    • Benzoic acid, 4-[(phenylacetyl)amino]-
    • BBL013420
    • STK256895
    • 1-[5-Chloro-2-(2,4-dichlorophenoxy-13C6)phenyl]-ethanone
    • 4-(Phenylacetyl)aminobenzoic Acid
    • MDL: MFCD00056706
    • Inchi: 1S/C15H13NO3/c17-14(10-11-4-2-1-3-5-11)16-13-8-6-12(7-9-13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
    • InChI Key: VNHSSBYXYMABJC-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC=CC=1)NC1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 255.09
  • Monoisotopic Mass: 255.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 66.4Ų

4-(Phenylacetyl)aminobenzoic Acid Pricemore >>

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